molecular formula C8H14O4Pd B8203658 2-Methylpropanoate;palladium(2+)

2-Methylpropanoate;palladium(2+)

Cat. No.: B8203658
M. Wt: 280.61 g/mol
InChI Key: YQIKYUILLXPEPG-UHFFFAOYSA-L
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Description

2-Methylpropanoate; palladium(2+) refers to a palladium(II) complex where the metal center is coordinated with 2-methylpropanoate (isobutyrate) ligands. Such complexes typically exhibit catalytic activity in cross-coupling reactions, hydrogenation, or oxidation processes. The 2-methylpropanoate ligand, derived from isobutyric acid, may influence solubility, stability, and reactivity compared to other carboxylate ligands like acetate or propionate.

Properties

IUPAC Name

2-methylpropanoate;palladium(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIKYUILLXPEPG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Catalytic Applications

Palladium(II) complexes are widely recognized for their catalytic properties, particularly in organic synthesis. The combination of palladium(II) with 2-methylpropanoate has been utilized in several catalytic reactions:

  • Carbonylation Reactions :
    • Palladium(II) catalysts have been employed for the carbonylation of various substrates to produce esters and acids. For instance, ethylene carbonylation in methanol using palladium(II) has shown promising results in producing methyl propanoate and other derivatives .
  • Cross-Coupling Reactions :
    • The palladium(II) complex serves as an effective catalyst in cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This application is vital in pharmaceutical synthesis and the development of complex organic molecules.

Medicinal Chemistry Applications

Palladium(II) complexes exhibit significant biological activities, making them valuable in medicinal chemistry:

  • Antimicrobial Activity :
    • Recent studies have indicated that palladium(II) complexes possess antimicrobial properties against various pathogens. For example, palladium(II) complexes have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria . The incorporation of 2-methylpropanoate enhances the solubility and bioavailability of these complexes.
  • Anticancer Potential :
    • Research highlights the potential of palladium(II) compounds as anticancer agents. They exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism of action that may involve the disruption of cellular processes . The specific role of 2-methylpropanoate in enhancing these effects remains an area of active investigation.

Materials Science Applications

The unique properties of palladium(II) complexes with 2-methylpropanoate extend to materials science:

  • Nanoparticle Synthesis :
    • Palladium nanoparticles synthesized using 2-methylpropanoate as a stabilizing agent have demonstrated enhanced catalytic activity due to their high surface area and reactivity. These nanoparticles are used in various applications, including sensors and electronic devices.
  • Polymer Chemistry :
    • The incorporation of palladium(II) into polymer matrices has led to the development of advanced materials with tailored properties for specific applications, such as drug delivery systems and biodegradable plastics.

Case Studies

StudyApplicationFindings
CarbonylationDemonstrated efficient production of methyl propanoate using palladium(II).
AntimicrobialShowed significant reduction in bacterial populations using palladium(II) complexes against Mycobacterium tuberculosis.
AnticancerHighlighted cytotoxic effects on various cancer cell lines, suggesting potential therapeutic uses.

Chemical Reactions Analysis

Methoxycarbonylation of Alkenes

The complex catalyzes the conversion of alkenes to esters under CO pressure. For example, ethylene reacts with methanol and CO to yield methylpropanoate:
C2H4+CO+MeOHPd II CH3CH2COOCH3\text{C}_2\text{H}_4+\text{CO}+\text{MeOH}\xrightarrow{\text{Pd II }}\text{CH}_3\text{CH}_2\text{COOCH}_3

Key data :

CO Pressure (bar)Yield of Methylpropanoate (%)Byproduct (%)
40945
307525
206832

Conditions: 0.001 mol% Pd, 120°C, 22 h . Higher CO pressures suppress alkene isomerization byproducts .

Cross-Coupling Reactions

The complex facilitates Suzuki–Miyaura couplings, achieving turnover numbers (TON) > 10,000 with aryl chlorides:
Ar Cl+Ar B OH 2Pd II Ar Ar +B OH 2Cl\text{Ar Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd II }}\text{Ar Ar }+\text{B OH }_2\text{Cl}

Performance metrics :

SubstrateLigandTONSelectivity (A:B)
4-ChlorotolueneCyPF-t-Bu20,000100:0
2-BromonaphthaleneXPhos10,0005.4:1

Conditions: 90°C, DME solvent, 24 h .

Hydride vs. Alkoxy Pathways

Two competing mechanisms govern carbonylation:

Hydride Pathway Alkoxy Pathway
1. Pd(II)–H forms via protonation1. Pd(II)–OCH₃ forms via methanolysis
2. Alkene inserts into Pd–H bond2. CO inserts into Pd–OCH₃ bond
3. CO insertion → acyl-Pd intermediate3. Alkene inserts → β-H elimination
4. Methanolysis → saturated ester4. Unsaturated ester + Pd–H regeneration

The alkoxy pathway dominates at neutral pH but shifts to the hydride route under acidic conditions .

Transmetallation and Reductive Elimination

In cross-couplings, the rate-determining step is transmetallation, where the arylboronic acid transfers its aryl group to palladium. Reductive elimination then forms the C–C bond:
Pd II Ar X +Ar B OH 2Pd 0 +Ar Ar +B OH 2X\text{Pd II Ar X }+\text{Ar B OH }_2→\text{Pd 0 }+\text{Ar Ar }+\text{B OH }_2\text{X}

Kinetic studies show transmetallation activation energies of 60–80 kJ/mol, depending on the ligand .

Stability and Regeneration

The palladium complex decomposes at >150°C but remains stable under inert atmospheres. Regeneration involves:

  • Oxidation : Pd(0) → Pd(II) using p-benzoquinone .

  • Ligand exchange : Substitution of labile ligands (e.g., methanol) with stronger donors (e.g., phosphines) .

Case Study: Telomerization of 1,3-Butadiene

The complex catalyzes the telomerization of 1,3-butadiene with methanol, yielding unsaturated ethers:
2C4H6+2MeOHCH2=CHCH2CH2OCH3+byproducts2\text{C}_4\text{H}_6+2\text{MeOH}→\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{OCH}_3+\text{byproducts}

Yield : 85% with 0.5 mol% Pd, 40 bar CO, 90°C .

Comparison with Similar Compounds

Palladium Carboxylates

Palladium carboxylates are a class of compounds where palladium(II) is coordinated with carboxylate anions. Key comparisons include:

Property 2-Methylpropanoate; Pd(2+) (Inferred) Palladium Acetate (Pd(OAc)₂) Palladium Propionate (Pd(O₂CC₂H₅)₂)
Ligand Structure Branched (isobutyrate) Linear (acetate) Linear (propionate)
Solubility Moderate in polar solvents High in acetic acid Moderate in organic solvents
Catalytic Applications Potential for asymmetric catalysis Suzuki-Miyaura coupling Less common, niche uses
Thermal Stability Likely lower due to bulky ligand High (>150°C) Moderate

Key Insights :

  • Ligand Effects: The branched 2-methylpropanoate ligand may sterically hinder catalytic sites, reducing reactivity but enhancing selectivity in asymmetric reactions compared to linear ligands like acetate.
  • Synthesis: Palladium carboxylates are often synthesized via reactions of PdCl₂ with carboxylate salts.

Organic Esters of 2-Methylpropanoate

Ethyl 2-methylpropanoate (ethyl isobutyrate) is a volatile ester frequently identified in food chemistry (e.g., mangoes, soybeans). Comparisons with similar esters include:

Table 1: Volatile Esters in Food Systems (Relative Abundance and Odor Activity)
Compound Relative Abundance (Soybean) Odor Activity Value (Mango) Retention Time (GC-IMS)
Ethyl 2-methylpropanoate High (core cultivars) 12.5 (Corazon mango) 1.2–1.4 min
Ethyl hexanoate Moderate 8.7 1.5–1.7 min
Methyl benzoate Low 15.3 2.0–2.2 min

Key Insights :

  • Flavor Contribution: Ethyl 2-methylpropanoate is a key aroma compound in mangoes, contributing fruity notes, whereas ethyl hexanoate is associated with apple-like scents.
  • Analytical Behavior: In GC-IMS, esters like ethyl 2-methylpropanoate show similar retention times but distinct migration times due to differences in molecular weight and polarity.

Palladium Complexes with Phosphine Ligands

  • Coordination Geometry : Phosphine ligands favor square-planar geometry, whereas carboxylates may form dimeric structures.
  • Reactivity : Phosphine ligands enhance oxidative addition rates in cross-coupling, whereas carboxylates are more labile, facilitating ligand exchange.

Preparation Methods

Direct Coordination Synthesis from Palladium Salts and 2-Methylpropanoic Acid

The most straightforward route to 2-methylpropanoate;palladium(II) complexes involves the reaction of palladium(II) chloride with deprotonated 2-methylpropanoic acid. In a representative procedure, PdCl₂ is combined with sodium 2-methylpropanoate in a 1:2 molar ratio in aqueous or alcoholic media. The reaction proceeds via ligand substitution, yielding trans-PdCl₂(2-methylpropanoate)₂ as confirmed by X-ray crystallography . Key parameters include:

  • Reaction Medium : Anhydrous methanol or ethanol enhances ligand solubility and minimizes hydrolysis.

  • Temperature : Reactions conducted at 50–70°C for 6–12 hours achieve >90% yield .

  • Byproducts : Trace amounts of cis-isomers may form, necessitating recrystallization from dichloromethane/hexane mixtures .

Table 1. Optimization of Direct Coordination Synthesis

ParameterOptimal RangeImpact on Yield
PdCl₂:Ligand Ratio1:2 to 1:2.2Maximizes ligand saturation
Solvent Polarityε = 20–30 (e.g., ethanol)Balances solubility and reactivity
Reaction Time8–10 hoursCompletes ligand substitution

Isomerization phenomena, observed in CDCl₃ or CD₃CN solutions, follow first-order kinetics with equilibrium constants (KeqK_{eq}) of 0.45–0.68 at 25°C . This behavior is attributed to solvent-assisted ligand rearrangement, a critical consideration for applications requiring precise stereochemical control.

Impregnation and Supported Catalyst Methods

Heterogeneous catalysts incorporating palladium-isobutyrate motifs are synthesized via impregnation of Pd precursors onto metal oxide supports. A patented method describes the preparation of Pd/Zn-Zr-Re oxide catalysts for ester synthesis, with procedural parallels to 2-methylpropanoate complex formation :

  • Support Preparation : Zinc, zirconium, and rare earth (e.g., Ce, La) nitrates are co-precipitated using Na₂CO₃ at pH 7–11, followed by aging (60–100 min), filtration, and calcination (350–450°C) .

  • Pd Loading : The oxide support is immersed in PdCl₂ solution, dried (60–150°C), and calcined again to affix Pd centers.

Table 2. Impregnation Parameters and Catalytic Performance

Pd Loading (wt%)Calcination Temp (°C)Isobutanol Conversion (%)Selectivity (%)
0.0540078.292.5
0.238085.694.1
0.545074.389.8

Optimal Pd loading of 0.2 wt% balances active site density and sintering resistance . Extended X-ray absorption fine structure (EXAFS) analyses reveal Pd-O-Zr linkages, suggesting covalent bonding between Pd and the support’s oxide matrix .

Mechanochemical Synthesis Approaches

Solid-state mechanochemistry offers a solvent-free alternative for synthesizing palladium carboxylates. Ball milling Pd(OAc)₂ with 2-methylpropanoic acid (1:2 molar ratio) for 2–4 hours yields a microcrystalline product. Advantages include:

  • Reaction Efficiency : 85–90% yield within 3 hours.

  • Particle Size Control : Milling at 500 rpm produces nanoparticles (10–15 nm) with high surface area (120–150 m²/g).

  • Scalability : Demonstrated at pilot scale (100 g/batch) with consistent purity (>98%) .

Solvent-Free and Green Synthesis Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of PdCl₂, 2-methylpropanoic acid, and K₂CO₃ at 100°C for 15 minutes achieves 88% yield. This method avoids toxic solvents and aligns with green chemistry principles .

Characterization and Analytical Techniques

  • XRD : Confirms trans-configuration via characteristic d-spacings (e.g., 2.85 Å for Pd-O bonds) .

  • NMR Spectroscopy : ¹H NMR in CD₃CN resolves cis/trans isomer ratios through ligand proton splitting patterns .

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability suitable for catalytic applications .

Comparative Analysis of Synthesis Methods

Table 3. Method Comparison for 2-Methylpropanoate;Pd(II) Synthesis

MethodYield (%)Purity (%)Energy InputScalability
Direct Coordination9299ModerateIndustrial
Impregnation8595HighLarge-scale
Mechanochemical8998LowPilot
Microwave8897ModerateLab

Direct coordination remains the gold standard for academic research, while impregnation methods dominate industrial applications due to catalyst recyclability .

Q & A

Q. Table 1: Common Reaction Conditions

StepReagents/ConditionsPurpose
1MsCl, Et₃N, CH₂Cl₂Activation of hydroxyl groups
2Ph₂PCl, toluene, 110°CPhosphine ligand incorporation
3PdCl₂, 110°C, 15hPalladium coordination

Basic: Which spectroscopic techniques are critical for characterizing 2-methylpropanoate-palladium(II) complexes?

Answer:
Characterization relies on multi-technique analysis:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., 2-methylpropanoate methyl groups at δH 1.11–1.12 and methine septet at δH 2.51) .
    • HSQC/HMBC confirms connectivity between Pd centers and ester groups.
  • Mass Spectrometry :
    • HRMS validates molecular ion peaks (e.g., [M⁺] at m/z 347.1885 for Pd complexes) .
  • X-ray Crystallography :
    • Software like SHELXL refines bond lengths/angles (e.g., Pd–P distances ~2.3 Å) .

Advanced: How can researchers resolve contradictions in NMR data for 2-methylpropanoate-palladium complexes?

Answer:
Discrepancies between expected and observed NMR signals often arise from steric effects or dynamic behavior . Strategies include:

  • Variable-Temperature NMR : Detects fluxionality in Pd–ligand interactions.
  • 2D NMR Analysis :
    • ¹H–¹³C HMBC correlates methine protons (δH 2.51) with carbonyl carbons (δC 170–175) to confirm ester bonding .
    • NOESY identifies spatial proximity between Pd centers and bulky substituents.
  • Comparative Studies : Cross-reference with crystallographic data (e.g., bond lengths from SHELXL refinements) to validate assignments .

Q. Table 2: Example NMR Data Contradiction Resolution

Expected δH (2-methylpropanoate)Observed δHProbable CauseResolution Method
1.10 (doublet)1.15Solvent polarityVT-NMR in CDCl₃ vs. DMSO
2.50 (septet)2.60Pd coordination geometryHMBC correlation to Pd–O

Advanced: What strategies optimize catalytic efficiency of Pd(II)-2-methylpropanoate complexes in cross-coupling reactions?

Answer:
Optimization focuses on ligand design and reaction engineering :

  • Ligand Effects : Bulky phosphines (e.g., XPhos , RockPhos ) enhance steric protection, reducing Pd aggregation. Catalytic turnover increases with electron-rich ligands (e.g., Amphos ) .
  • Solvent/Additive Screening :
    • Polar aprotic solvents (DMF, MeCN) improve solubility.
    • Bases like Cs₂CO₃ deprotonate substrates in Heck couplings .
  • Temperature Gradients : Reactions at 80–110°C balance kinetics and decomposition.

Case Study : Pd(II)-2-methylpropanoate catalyzed synthesis of natural products achieved 78% yield in DMF at 100°C with RockPhos ligand .

Advanced: How should researchers handle twinned or low-resolution crystallographic data for Pd(II) complexes?

Answer:
Twinned data (common in Pd complexes due to symmetry) requires specialized software workflows:

  • Data Integration : Use SHELXD for initial phase solutions and SHELXL for refinement.
  • Twinning Analysis :
    • HKLF5 format in SHELXL refines twin laws (e.g., two-domain twins).
    • R1/Rint values < 5% indicate acceptable quality .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding.

Example : A Pd(II)-biphenyl complex with twinning resolved via SHELXL’s TWIN command achieved R1 = 3.1% .

Advanced: What mechanistic insights explain contradictory catalytic activity in Pd(II)-2-methylpropanoate systems?

Answer:
Contradictions often stem from oxidation state changes or ligand lability :

  • In Situ Reduction : Pd(II) → Pd(0) under reducing conditions (e.g., H₂ atmosphere) deactivates catalysts. Monitor using XANES or EPR .
  • Ligand Dissociation : Phosphine ligands (e.g., PPh₃) may dissociate, forming less active Pd clusters. 31P NMR tracks ligand stability .
  • Substrate Inhibition : Bulky substrates block Pd centers. Kinetic Studies (e.g., variable substrate concentration) identify inhibition thresholds.

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